![molecular formula C12H12N2O2 B2547199 1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propan-2-one CAS No. 110449-27-9](/img/structure/B2547199.png)

1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

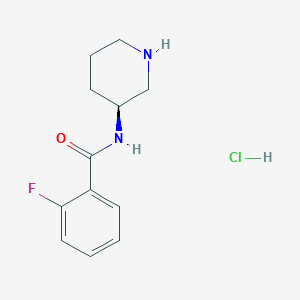

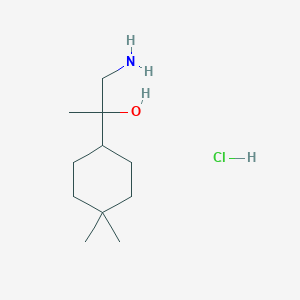

The compound “1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propan-2-one” is a secondary alcohol derivative that can be prepared by the reduction of 4′-methylpropiophenone . It’s used as an important intermediate for raw material for organic synthesis, agrochemical, pharmaceutical and dyestuff field .

Synthesis Analysis

The synthesis of such compounds often involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents . The commonly used synthetic route for 1,3,4-oxadiazoles includes reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines .Wissenschaftliche Forschungsanwendungen

Acetylcholinesterase Inhibition

1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propan-2-one has been investigated as an acetylcholinesterase (AChE) inhibitor . AChE plays a crucial role in the breakdown of acetylcholine, a neurotransmitter involved in memory and cognitive function. Inhibiting AChE can enhance cholinergic neurotransmission and potentially benefit conditions like Alzheimer’s disease. Researchers have synthesized derivatives of this compound and evaluated their inhibitory activity against AChE. The most potent compound demonstrated an IC50 value of 0.07 μM, making it a promising candidate for Alzheimer’s treatment .

Flavor and Fragrance Chemistry

This compound is also relevant in flavor and fragrance chemistry . It is a volatile aromatic compound released from certain hardwoods and contributes to the flavor profile of aged wines and smoked meats .

Bioactive Compound Synthesis

Researchers have applied this compound in the synthesis of bioactive compounds . For instance, it has been used as a precursor in the preparation of heterocyclic derivatives with potential fungicidal, bactericidal, and herbicidal properties .

Thiourea Skeleton Exploration

This compound derivatives are part of the thiourea skeleton , which plays a vital role in pharmaceutical chemistry. Researchers have focused on developing novel urease inhibitors using these compounds, exploring their potential therapeutic applications .

HBV Treatment Research

In the context of hepatitis B virus (HBV) treatment , 2-(4-Methylphenyl)propan-2-ol (a derivative of this compound) has been investigated. It can be used to prepare sulfur-containing alkylated compounds and pyridine-based trans-sulfonyl amides, which disrupt HBV replication. These compounds hold promise as antiviral agents .

Eigenschaften

IUPAC Name |

1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-3-5-10(6-4-8)12-13-11(16-14-12)7-9(2)15/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCDTXXZEXVUCDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)CC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-acetyl-2-((3-nitrobenzyl)thio)-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2547118.png)

![Methyl 2-[1-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]cyclopentyl]acetate](/img/structure/B2547120.png)

![5,7-Difluorospiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2547125.png)

![4-((4-Methoxyphenyl)sulfonyl)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2547126.png)

![N-(4-bromo-2-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2547127.png)

![N-(3,4-dimethylphenyl)-2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamide](/img/structure/B2547131.png)

![N-cyclohexyl-2-(3-methoxybenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2547139.png)